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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of

chemically amplified photoresists (CARs), materials crucial for high-resolution photolithography

in microfabrication. This document covers the fundamental principles, key components, and

processing steps for both positive and negative tone CARs, enabling users to effectively

implement this technology in their research and development activities, including the fabrication

of microelectronic devices and microfluidic systems for drug delivery and discovery.

Introduction to Chemically Amplified Photoresists
Chemically amplified resists are a class of photoresists that utilize a photo-generated catalyst

to induce a cascade of chemical reactions, thereby significantly increasing their sensitivity to

light.[1] This amplification mechanism allows for the use of lower exposure doses compared to

conventional photoresists, which is particularly advantageous for high-throughput

manufacturing and for lithography techniques employing low-power light sources, such as deep

ultraviolet (DUV) and extreme ultraviolet (EUV) lithography.[2]

The key components of a chemically amplified photoresist formulation are:

Polymer Resin: Forms the main structural component of the resist film and its chemical

properties determine the tone (positive or negative) and dissolution characteristics.
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Photoacid Generator (PAG): A compound that, upon exposure to light of a specific

wavelength, generates a strong acid.[3]

Solvent: Dissolves the polymer resin and PAG to allow for the application of a uniform thin

film onto a substrate.

Additives (e.g., Base Quenchers): Used to control acid diffusion and improve process

latitude.[4]

Principle of Operation
The fundamental principle of CARs involves a two-step process:

Exposure: The photoresist-coated substrate is exposed to a patterned light source. In the

exposed regions, the PAG decomposes and generates a small amount of a strong acid.[3]

Post-Exposure Bake (PEB): The substrate is heated, and the photogenerated acid acts as a

catalyst, diffusing through the polymer matrix and inducing a large number of chemical

reactions.[5] The nature of these reactions determines whether the resist is positive or

negative tone.

Positive Tone Chemically Amplified Resists
In positive tone CARs, the polymer resin is initially insoluble in an aqueous developer. The

acid-catalyzed reaction during the PEB cleaves protecting groups from the polymer backbone,

rendering it soluble in the developer.[6] Consequently, the exposed regions of the photoresist

are removed during development, leaving a positive image of the mask. A classic example is

the deprotection of a t-butoxycarbonyl (t-BOC) protected poly(4-hydroxystyrene) resin.[6]

Negative Tone Chemically Amplified Resists
In negative tone CARs, the polymer resin is initially soluble in a developer. The acid-catalyzed

reaction during the PEB initiates a cross-linking reaction between the polymer chains.[7] This

cross-linking increases the molecular weight of the polymer in the exposed regions, making it

insoluble in the developer. As a result, the unexposed regions are washed away, leaving a

negative image of the mask.
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Quantitative Performance Data
The performance of chemically amplified photoresists is characterized by several key metrics,

including sensitivity, resolution, and line-edge roughness (LER). The following tables

summarize representative quantitative data for different types of CARs used in various

lithography techniques.

Resist Type
Lithography
Technique

Sensitivity
(mJ/cm²)

Resolution
(nm)

Line-Edge
Roughness
(nm)

Reference(s
)

Positive Tone

t-BOC based

polymer

DUV (248

nm)
< 50 < 100 - [1]

ESCAP

(Environment

ally Stable

CAR)

DUV (248

nm)
10 - 30 50 - 100 ~5 [5]

Molecular

Glass Resist
EUV 20 - 40 22 - 30 3.0 - 6.9 [8]

Negative

Tone

SU-8 (Epoxy-

based)

UV (i-line,

365 nm)
5 - 15 > 1000 -

Molecular

Glass Resist

(BPA-6OH)

E-Beam 52 µC/cm² 73.4 -

Acrylate-

based

polymer

DUV (193

nm)
20 - 50 < 70 ~6

Table 1: Performance Metrics of Representative Chemically Amplified Photoresists.
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Parameter Condition 1 Condition 2
Effect on
Performance

Reference(s)

Post-Exposure

Bake (PEB)

Temperature

Lower

Temperature

(e.g., 110°C)

Higher

Temperature

(e.g., 130°C)

Increasing PEB

temperature

generally

increases

sensitivity (lower

dose required)

but can also

increase acid

diffusion,

potentially

degrading

resolution.

[5]

PEB Time
Shorter Time

(e.g., 60 s)

Longer Time

(e.g., 90 s)

Longer PEB

times allow for

more complete

catalytic

reactions, which

can improve

sensitivity and

contrast, but

excessive time

can lead to

resolution loss

due to acid

diffusion.

[5]

Base Quencher

Concentration

Low

Concentration

High

Concentration

Increasing

quencher

concentration

can reduce acid

diffusion, leading

to improved

resolution and

reduced line-

edge roughness,

[4]
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but at the cost of

decreased

sensitivity.

Table 2: Impact of Process Parameters on CAR Performance.

Experimental Protocols
The following are generalized protocols for processing positive and negative tone chemically

amplified photoresists. Specific parameters such as spin speeds, bake temperatures, and

exposure doses will need to be optimized for the specific resist, substrate, and desired feature

dimensions.

Protocol for Positive Tone Chemically Amplified
Photoresist
This protocol is a general guideline for a t-BOC based positive tone CAR.

Substrate Preparation:

Clean the silicon wafer using a standard cleaning procedure (e.g., RCA-1 and RCA-2).

Dehydrate the wafer by baking at 200°C for at least 30 minutes.

Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), by vapor priming or

spin coating, followed by a bake at 110°C for 60 seconds.

Spin Coating:

Dispense the photoresist onto the center of the wafer.

Spin at a speed of 1000-4000 rpm for 30-60 seconds to achieve the desired thickness.

The final thickness is dependent on the resist viscosity and spin speed.

Soft Bake (Pre-bake):
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Bake the coated wafer on a hotplate at 90-130°C for 60-90 seconds to remove the solvent

from the resist film.

Exposure:

Expose the wafer to a patterned DUV (248 nm) or EUV light source. The exposure dose

will typically be in the range of 10-50 mJ/cm².

Post-Exposure Bake (PEB):

Immediately after exposure, bake the wafer on a hotplate at 110-140°C for 60-90 seconds.

This step drives the acid-catalyzed deprotection reaction.

Development:

Immerse the wafer in a 0.26 N solution of tetramethylammonium hydroxide (TMAH) for 30-

60 seconds with gentle agitation.

Rinse the wafer thoroughly with deionized (DI) water.

Dry the wafer with a stream of nitrogen.

Hard Bake (Post-bake):

Bake the patterned wafer at 110-130°C for 60-120 seconds to further harden the resist

and improve its etch resistance.

Protocol for Negative Tone Chemically Amplified
Photoresist
This protocol is a general guideline for an epoxy-based negative tone CAR like SU-8.

Substrate Preparation:

Clean and dehydrate the substrate as described for the positive tone resist. Adhesion

promotion with HMDS is also recommended.

Spin Coating:
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Dispense the SU-8 photoresist onto the substrate.

Use a two-step spin process: a spread cycle at 500 rpm for 5-10 seconds, followed by a

spin cycle at 1000-3000 rpm for 30 seconds to achieve the desired thickness.

Soft Bake (Pre-bake):

Bake on a hotplate in two steps: for example, at 65°C for 5-10 minutes, followed by 95°C

for 15-45 minutes. The exact times will depend on the film thickness.

Exposure:

Expose the wafer to UV light (i-line, 365 nm). The exposure dose will vary significantly with

film thickness, typically in the range of 100-300 mJ/cm².

Post-Exposure Bake (PEB):

Bake on a hotplate in two steps: for example, at 65°C for 1-5 minutes, followed by 95°C for

5-15 minutes. This step drives the acid-catalyzed cross-linking reaction.

Development:

Immerse the wafer in SU-8 developer (e.g., propylene glycol monomethyl ether acetate -

PGMEA) for 5-20 minutes with gentle agitation.

Rinse with isopropyl alcohol (IPA).

Dry with a stream of nitrogen.

Hard Bake (Post-bake):

Bake the patterned wafer at 150-200°C for 15-30 minutes to further cross-link and stabilize

the structures.

Visualizations of Mechanisms and Workflows
The following diagrams illustrate the key chemical pathways and experimental workflows

involved in the use of chemically amplified photoresists.
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Positive Tone CAR Mechanism
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Caption: Mechanism of a positive tone chemically amplified photoresist.
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Negative Tone CAR Mechanism
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General CAR Photolithography Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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